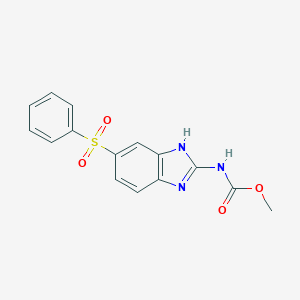

Fenbendazole sulfone

描述

Fenbendazole sulfone is a metabolite of fenbendazole, a benzimidazole anthelmintic widely used to treat parasitic infections in animals. This compound is known for its broad-spectrum antiparasitic activity and is used in veterinary medicine to combat gastrointestinal parasites such as roundworms, hookworms, and whipworms .

准备方法

合成路线和反应条件: 芬苯达唑砜可以通过芬苯达唑的氧化合成。 该过程涉及使用氧化剂(如过氧化氢或高锰酸钾)在受控条件下进行,以获得所需的砜衍生物 .

工业生产方法: 芬苯达唑砜的工业生产通常涉及从芬苯达唑开始的多步合成。该过程包括硝化、缩合、胺化、还原和闭环反应。 已探索使用间二氯苯作为起始原料以提高效率并降低成本 .

化学反应分析

Metabolic Formation Pathways

Fenbendazole sulfone is primarily formed through oxidative metabolism of fenbendazole in hepatic systems. Key steps include:

-

Step 1 : Fenbendazole is oxidized to fenbendazole sulfoxide (oxfendazole) via flavin-monooxygenase (FMO) and CYP3A4 enzymes .

-

Step 2 : Sulfoxide undergoes further oxidation by cytochrome P450 enzymes (e.g., CYP2C19, CYP3A4) to form this compound .

Key Enzymatic Data

| Enzyme Involved | Role | Metabolite Produced |

|---|---|---|

| FMO, CYP3A4 | Initial oxidation (S → S=O) | Fenbendazole sulfoxide |

| CYP2C19, CYP3A4 | Secondary oxidation (S=O → O₂) | This compound |

In phenobarbital-induced hepatic microsomes, sulfone formation rates increase by 1.9–2.9-fold compared to untreated systems . Dexamethasone further amplifies this activity .

Hydrogen Peroxide Oxidation

-

Conditions : Fenbendazole + 30% H₂O₂ in glacial acetic acid at 90°C .

-

Mechanism : Electrophilic addition of peroxide oxygen to sulfur, forming sulfone.

Sodium Periodate Oxidation

-

Conditions : Albendazole + NaIO₄ at 25°C for 22h (yield: 90%) .

-

Applicability : Method is adaptable for this compound with similar substrates .

Pharmacokinetic Behavior

After oral administration, this compound becomes the predominant plasma metabolite:

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Plasma AUC (µg·h/mL) | 2.28 ± 0.31 | |

| % Total AUC | 25.1 ± 1.6 | |

| Elimination Half-life | 17.41 ± 1.61 hours |

In pigs, this compound accounts for 25.1% of total drug exposure (AUC) after intravenous administration .

Analytical Detection Methods

This compound is quantified using LC-MS/MS or HPLC with fluorescence detection:

Method Performance

| Parameter | Value | Source |

|---|---|---|

| Recovery Rate | 93.6 ± 3.6% (1.0 µg/mL) | |

| Limit of Detection (LOD) | 2–5 ng/mL | |

| Precision (RSD) | <4.3% |

A validated protocol using deuterated internal standards (e.g., this compound-d₃) achieves specificity for residue analysis in eggs and liver .

Biological Interactions

-

Enzyme Inhibition : this compound does not inhibit CYP450 isoforms (e.g., 2C9, 2E1) .

-

Tubulin Binding : Unlike fenbendazole, the sulfone metabolite shows reduced affinity for parasitic β-tubulin, explaining its lower anthelmintic activity .

Environmental and Toxicological Data

科学研究应用

Veterinary Medicine

Fenbendazole sulfone is extensively utilized in veterinary settings to treat gastrointestinal nematodes in various animal species. Its efficacy against parasites makes it a valuable tool in animal husbandry.

Table 1: Efficacy of this compound Against Common Nematodes

| Nematode Species | Host Animal | Efficacy Rate (%) |

|---|---|---|

| Haemonchus contortus | Sheep | 95 |

| Ascaris suum | Swine | 90 |

| Toxocara canis | Dogs | 85 |

| Ancylostoma caninum | Dogs | 88 |

Antitumor Activity

Recent studies have indicated that this compound may possess antitumor properties, prompting investigations into its potential as a cancer treatment.

Case Study: Antitumor Effects in Lung Cancer

A notable case involved a patient with advanced nonsmall cell lung cancer who self-administered fenbendazole based on anecdotal evidence from social media. Despite initial hopes for its efficacy, the patient experienced drug-induced liver injury, highlighting the need for rigorous clinical trials to assess the safety and efficacy of this compound in human oncology .

Table 2: Anticancer Activity of this compound Across Cell Lines

| Cell Line | Cancer Type | Response to this compound |

|---|---|---|

| A549 | Lung Cancer | Significant Growth Inhibition |

| MCF-7 | Breast Cancer | Moderate Growth Inhibition |

| HCT116 | Colorectal Cancer | High Resistance Noted |

Food Safety Assessments

Research has also focused on the implications of this compound residues in food products, particularly poultry. A study assessed the risk associated with human consumption of pheasant tissues treated with this compound.

Findings on Residue Safety

The study indicated that under specific consumption scenarios, this compound poses minimal risk to human health when consumed within established limits. The analysis utilized deterministic models to evaluate safe consumption levels across different countries .

Table 3: Safety Assessment of this compound Residues in Pheasant Tissue

| Country | Acceptable Daily Intake (mg/kg) | Observed Risk Level (grams/day) |

|---|---|---|

| USA | 0.1 | Safe at <50 |

| EU | 0.05 | Safe at <30 |

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound have been studied to enhance its therapeutic efficacy. Research indicates that the bioavailability of fenbendazole can be improved through various formulations, allowing for lower dosages while maintaining therapeutic effects .

Table 4: Pharmacokinetic Parameters of Fenbendazole and Its Metabolites

| Parameter | Fenbendazole | Oxfendazole | This compound |

|---|---|---|---|

| Half-life (hours) | 2.43 | 6.5 | 10.07 |

| AUC (h*µg/mL) | 11.93 | 15.00 | 20.24 |

作用机制

芬苯达唑砜通过与微管蛋白结合发挥作用,微管蛋白是寄生虫细胞微管的一部分。 这种结合会破坏微管的形成和功能,导致寄生虫无法吸收营养物质,最终导致其死亡 . 该机制对许多寄生蠕虫的成虫和幼虫阶段都有效。

类似化合物:

阿苯达唑: 另一种苯并咪唑类驱虫药,具有类似的作用机制,但代谢途径不同。

甲苯达唑: 类似于芬苯达唑,但对各种寄生虫具有更广谱的活性。

奥芬达唑: 芬苯达唑的代谢产物,具有增强的驱虫活性.

相似化合物的比较

Albendazole: Another benzimidazole anthelmintic with a similar mechanism of action but different metabolic pathways.

Mebendazole: Similar to fenbendazole but with a broader spectrum of activity against various parasites.

Oxfendazole: A metabolite of fenbendazole with enhanced anthelmintic activity.

Uniqueness: Fenbendazole sulfone is unique due to its specific metabolic pathway and its potential anticancer properties, which are not as prominent in other similar compounds .

生物活性

Fenbendazole sulfone, a metabolite of fenbendazole, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiparasitic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, case studies, and research findings.

Overview of Fenbendazole and Its Metabolites

Fenbendazole is a benzimidazole compound primarily used as an antiparasitic agent in veterinary medicine. It acts by binding to beta-tubulin in parasites, leading to microtubule destabilization and disruption of cellular functions such as glucose uptake . Upon administration, fenbendazole is metabolized into several derivatives, including oxfendazole and this compound. The latter has been identified as a significant metabolite present in plasma following administration .

Anticancer Activity:

this compound exhibits several mechanisms that contribute to its anticancer potential:

- Microtubule Disruption: Similar to other microtubule-targeting agents, this compound disrupts microtubule dynamics, which is crucial for mitosis and cellular integrity. This disruption can lead to apoptosis in cancer cells .

- Inhibition of Glycolysis: Fenbendazole and its metabolites have been shown to inhibit glucose uptake by cancer cells by down-regulating the GLUT1 transporter and hexokinase activity. This results in reduced lactate production and may help combat drug resistance in tumors .

- Induction of Oxidative Stress: The compound enhances oxidative stress within cancer cells, contributing to cell death pathways .

Antiparasitic Activity:

this compound retains the antiparasitic properties of its parent compound by inhibiting tubulin polymerization in parasites, thereby disrupting their metabolic processes .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Following administration, it is rapidly absorbed and metabolized:

- Bioavailability: Oral bioavailability of fenbendazole is approximately 27.1%, with peak plasma concentrations occurring around 3.75 hours post-administration .

- Metabolite Concentrations: In studies involving pigs, this compound accounted for about 25.1% of the total area under the plasma concentration-time curve (AUC), indicating its significant presence after metabolism .

Table 1: Pharmacokinetic Variables for Fenbendazole and Its Metabolites

| Variable | Fenbendazole (FBZ) | Oxfendazole (OFZ) | This compound (FBZ-SO2) |

|---|---|---|---|

| AUC (µg·h/ml) | 0.75 ± 0.15 | 6.15 ± 1.60 | 2.28 ± 0.31 |

| % of Total AUC | 8.4 ± 2.3 | 66.5 ± 3.6 | 25.1 ± 1.6 |

| Mean Residence Time (MRT) (h) | 2.63 ± 1.56 | 9.43 ± 1.13 | 17.41 ± 1.61 |

| Clearance (ClB) (L/h/kg) | 1.36 ± 0.26 | NA | NA |

Case Studies

One notable case study involved a patient with advanced nonsmall cell lung cancer (NSCLC) who self-administered fenbendazole based on information from social media platforms . Despite the lack of tumor shrinkage observed through imaging studies, the patient experienced elevated liver enzymes attributed to the use of fenbendazole, highlighting potential hepatotoxicity associated with its use.

Another study reported on the pharmacokinetics and safety profile of oxfendazole and its derivatives, including this compound, in various animal models . These studies indicated that while there were acceptable toxicity levels at certain doses, monitoring for hematological changes was necessary.

属性

IUPAC Name |

methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDGCOOJPIAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968870 | |

| Record name | Oxfendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54029-20-8 | |

| Record name | Oxfendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbendazole sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。